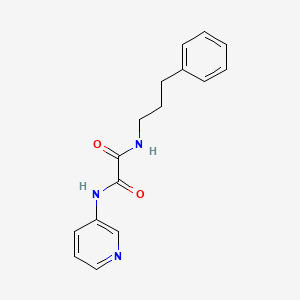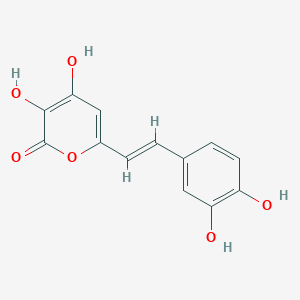![molecular formula C10H10ClNO3S B2581543 2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 338421-10-6](/img/structure/B2581543.png)
2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid is an organic compound with the molecular formula C10H10ClNO3S It is known for its unique structure, which includes a chlorophenyl group, a carbamoyl group, and a sulfanylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid typically involves the reaction of 3-chlorophenyl isocyanate with a suitable thiol and acetic acid derivative. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamoyl linkage. The process can be summarized as follows:
Reactants: 3-chlorophenyl isocyanate, thiol, acetic acid derivative.
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.
Procedure: The reactants are mixed in the presence of the base and solvent, and the reaction is allowed to proceed at room temperature until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-({[(2-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
- 2-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
- 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid
Uniqueness
2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs.
Eigenschaften
IUPAC Name |
2-[2-(3-chloroanilino)-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-7-2-1-3-8(4-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJXESWTQMRFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-N-acetyl-6-bromo-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2581464.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B2581465.png)

![4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2581468.png)


![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2581474.png)

![Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate](/img/structure/B2581476.png)
![Tert-butyl N-[2-[4-[(prop-2-enoylamino)methyl]phenyl]ethyl]carbamate](/img/structure/B2581477.png)
![N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2581479.png)
![N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B2581481.png)


